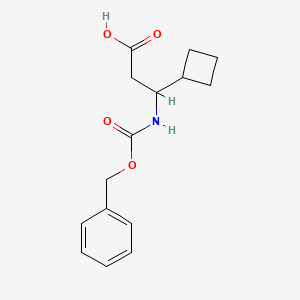![molecular formula C6H4BrN3 B13154992 5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)
5-Bromoimidazo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromoimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyrimidine ring, with a bromine atom attached at the 5-position. It is widely used in medicinal chemistry due to its potential biological activities and serves as a valuable scaffold in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyrimidine with α-haloketones under basic conditions. The reaction typically proceeds via an intramolecular cyclization mechanism, forming the imidazo[1,2-a]pyrimidine core. The bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines or alcohols.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form C-C or C-N bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaH), solvents (e.g., DMF, DMSO).
Oxidation Reactions: Oxidizing agents (e.g., m-CPBA, H2O2).
Reduction Reactions: Reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, THF).
Major Products Formed:
- Substituted imidazo[1,2-a]pyrimidines with various functional groups.
- N-oxides or reduced derivatives of the parent compound.
- Coupled products with extended conjugation or additional heterocycles .
Aplicaciones Científicas De Investigación
5-Bromoimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a core structure for developing potential therapeutic agents, including antiviral, antibacterial, and anticancer drugs.
Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the synthesis of luminescent materials and optoelectronic devices.
Chemical Biology: The compound is used as a probe in chemical biology to study biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 5-Bromoimidazo[1,2-a]pyrimidine varies depending on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other enzymes critical for cancer cell proliferation or viral replication . The molecular targets and pathways involved include protein kinases, G-protein coupled receptors, and other signaling molecules .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,5-a]pyridine: Another related compound with a different nitrogen atom arrangement.
Pyrazolo[1,5-a]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring, used in medicinal chemistry for its potential therapeutic effects.
Uniqueness of 5-Bromoimidazo[1,2-a]pyrimidine: this compound is unique due to its specific substitution pattern and the presence of a bromine atom, which allows for further functionalization and derivatization. This makes it a versatile scaffold for developing a wide range of biologically active compounds and materials .
Propiedades
Fórmula molecular |
C6H4BrN3 |
|---|---|
Peso molecular |
198.02 g/mol |
Nombre IUPAC |
5-bromoimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H |
Clave InChI |
OOLIAKRKTTYPHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CC=NC2=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)







![Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13154977.png)


![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13155007.png)
